Stephasubine

CAS No.: 104386-89-2

Cat. No.: VC18023903

Molecular Formula: C36H34N2O6

Molecular Weight: 590.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 104386-89-2 |

|---|---|

| Molecular Formula | C36H34N2O6 |

| Molecular Weight | 590.7 g/mol |

| IUPAC Name | (1R)-6,20,25-trimethoxy-30-methyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.29,12.13,7.114,18.027,31.022,33]hexatriaconta-3(36),4,6,9(35),10,12(34),14,16,18,20,22(33),24,26,31-tetradecaen-21-ol |

| Standard InChI | InChI=1S/C36H34N2O6/c1-38-14-12-23-18-30(41-3)32-20-26(23)28(38)16-22-7-10-29(40-2)31(17-22)43-25-8-5-21(6-9-25)15-27-34-24(11-13-37-27)19-33(42-4)35(39)36(34)44-32/h5-11,13,17-20,28,39H,12,14-16H2,1-4H3/t28-/m1/s1 |

| Standard InChI Key | NEYGQYOOZBPYMQ-MUUNZHRXSA-N |

| Isomeric SMILES | CN1CCC2=CC(=C3C=C2[C@H]1CC4=CC(=C(C=C4)OC)OC5=CC=C(CC6=NC=CC7=CC(=C(C(=C67)O3)O)OC)C=C5)OC |

| Canonical SMILES | CN1CCC2=CC(=C3C=C2C1CC4=CC(=C(C=C4)OC)OC5=CC=C(CC6=NC=CC7=CC(=C(C(=C67)O3)O)OC)C=C5)OC |

Introduction

Chemical Identity and Structural Elucidation

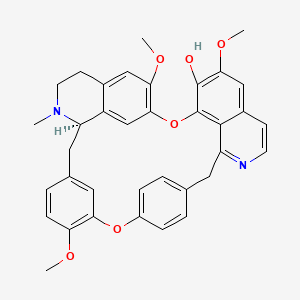

Stephasubine (PubChem CID: 190799) is characterized by the molecular formula C₃₆H₃₄N₂O₆ and a molecular weight of 590.7 g/mol . Its IUPAC name, 6,6',12'-trimethoxy-2'-methyl-1,2,3,4-tetradehydrooxyacanthan-7-ol, reflects a polycyclic framework featuring multiple methoxy groups, a hydroxyl substituent, and a methyl group attached to a tetradehydrooxyacanthan backbone . The compound’s stereochemistry includes quaternary carbon centers, which contribute to its conformational rigidity and biological specificity.

Structural Features

The core structure of stephasubine belongs to the isoquinoline alkaloid family, distinguished by a bicyclic system fused with aromatic rings. Key functional groups include:

-

Three methoxy (-OCH₃) groups at positions 6, 6', and 12', which enhance lipid solubility and membrane permeability.

-

A hydroxyl (-OH) group at position 7, critical for hydrogen-bonding interactions with biological targets.

-

A methyl (-CH₃) group at position 2', influencing steric hindrance and receptor binding .

Biological Activities and Mechanistic Insights

Alpha-Glucosidase Inhibition

Stephasubine demonstrates potent alpha-glucosidase (AG) inhibitory activity, with a half-maximal inhibitory concentration (IC₅₀) of 1.09 nM . This activity surpasses many natural AG inhibitors, including chlorogenic acid (IC₅₀ = 819.07 pM) and β-sitosterol (IC₅₀ = 4.46 nM) . By competitively binding to AG’s active site, stephasubine forms 3 hydrogen bonds (HBs) and 4 hydrophobic interactions (HIs) with residues such as Asp349 and Arg439, disrupting carbohydrate metabolism and reducing postprandial hyperglycemia .

Pharmacokinetic Properties

Computational predictions using SwissADME indicate that stephasubine has high gastrointestinal (GI) absorption but limited blood-brain barrier (BBB) permeability . Its logP value of 3.2 suggests moderate lipophilicity, balancing solubility and membrane diffusion .

Synthetic Methodologies and Challenges

The synthesis of stephasubine remains underexplored, but insights can be drawn from related alkaloids like stephadiamine . Key strategies include:

Enantioselective Dearomatizative Michael Addition

This method generates quaternary stereocenters via asymmetric catalysis, as demonstrated in stephadiamine synthesis . For stephasubine, a similar approach could involve:

-

Dearomatization of an isoquinoline precursor.

-

Michael addition to install the C-2' methyl group with >90% enantiomeric excess (ee) .

Intramolecular [3 + 2] Cycloaddition

A domino sequence involving nitrone formation and cycloaddition constructs the aza propellane core, a structural motif shared by stephasubine . This step achieves regio- and diastereoselectivity through transition-state control.

Curtius Rearrangement

This reaction installs the α,α-disubstituted amino ester moiety, critical for bioactivity. Challenges include avoiding racemization and managing steric effects .

Comparative Pharmacological Profile

Stephasubine’s dual antidiabetic and anticancer activities distinguish it from other isoquinoline alkaloids, which often exhibit narrower therapeutic profiles .

Future Perspectives and Research Directions

-

Structural Optimization: Modifying methoxy or hydroxyl groups could enhance AG inhibition or BBB penetration.

-

In Vivo Studies: Rodent models are needed to validate pharmacokinetics and toxicity.

-

Mechanistic Studies: Proteomic analyses could identify off-target effects or synergistic pathways.

-

Synthetic Scalability: Developing catalytic asymmetric routes would reduce production costs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume